molecular formula C5H5BrF2N2 B2623499 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole CAS No. 2060041-54-3

3-(bromodifluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2623499
CAS No.: 2060041-54-3
M. Wt: 211.01
InChI Key: RMFNCXQJNQULBS-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the bromodifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method offers broad functional group tolerance and proceeds under mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole may involve large-scale synthesis using similar hydrobromodifluoromethylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Reagents: Used in substitution reactions to replace the bromodifluoromethyl group.

    Radical Initiators: Employed in radical reactions to generate reactive intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical-mediated reactions can yield difluorocyclopentanones with excellent regio- and stereo-selectivity .

Scientific Research Applications

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to membrane damage, metabolic perturbations, and disruption of genomic DNA structure in bacteria . These effects interfere with cellular functions, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in radical-mediated reactions and as a precursor for the synthesis of difluorinated compounds.

Properties

IUPAC Name

3-[bromo(difluoro)methyl]-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNCXQJNQULBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060041-54-3
Record name 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole
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